

# Spectroscopic Profile of Methyl Homoveratrate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl homoveratrate** (also known as Methyl 2-(3,4-dimethoxyphenyl)acetate), a key intermediate in various synthetic pathways. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols and a logical workflow for spectroscopic analysis.

# **Chemical Structure and Properties**

**Methyl homoveratrate** is an organic compound with the following chemical structure:

IUPAC Name: Methyl 2-(3,4-dimethoxyphenyl)acetate CAS Number: 15964-79-1 Molecular Formula: C<sub>11</sub>H<sub>14</sub>O<sub>4</sub> Molecular Weight: 210.23 g/mol SMILES: COC1=C(C=C(C=C1)CC(=O)OC)OC

# **Spectroscopic Data**

The following tables summarize the key spectroscopic data for **Methyl homoveratrate**.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H NMR (Proton NMR)



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~3.7	S	3H	-OCH₃ (ester)
~3.8	S	6H	-OCH₃ (aromatic)
~3.5	S	2H	-CH <sub>2</sub> -
~6.8	m	3H	Aromatic CH

### <sup>13</sup>C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppm	Assignment	
~52.1	-OCH₃ (ester)	
~55.8	-OCH₃ (aromatic)	
~41.0	-CH₂-	
~111.0, 112.0, 120.0	Aromatic CH	
~127.0, 148.0, 149.0	Aromatic C (quaternary)	
~172.0	C=O (ester)	

Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
1735-1745	Strong	C=O stretch (ester)[1]
~1200, ~1100	Strong	C-O stretch (ester)
~2950, ~2850	Medium	C-H stretch (aliphatic)
~3050	Weak	C-H stretch (aromatic)
~1600, ~1500	Medium	C=C stretch (aromatic ring)
3200-3600	Broad	O-H stretch (alcohol product after reduction)



Mass Spectrometry (MS)

m/z	Relative Intensity	Assignment
210	Moderate	[M]+ (Molecular Ion)
151	High	[M - COOCH <sub>3</sub> ] <sup>+</sup>
107	Moderate	[C <sub>7</sub> H <sub>7</sub> O] <sup>+</sup>
77	Moderate	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

# **Experimental Protocols**

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.

### **NMR Spectroscopy**

Sample Preparation:

- Dissolve 5-25 mg of **Methyl homoveratrate** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).[2]
- For <sup>13</sup>C NMR, a higher concentration of 50-100 mg is recommended.[2]
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ( $\delta = 0.00 \text{ ppm}$ ).[2]
- Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

- Spectrometer: A 400 MHz or higher NMR spectrometer is recommended for optimal resolution.[3]
- ¹H NMR:
  - Number of scans: 16-64



- Relaxation delay (d1): 1-5 seconds
- Spectral width: ~16 ppm[3]
- 13C NMR:
  - Proton decoupled
  - Number of scans: ≥1024 (due to the low natural abundance of ¹³C)[³]
  - Relaxation delay (d1): 2 seconds[3]

### **FT-IR Spectroscopy**

#### Sample Preparation:

- Neat Liquid: Place a small drop of liquid Methyl homoveratrate between two KBr or NaCl plates to form a thin film.
- Solution: Prepare a concentrated solution of the compound in a suitable solvent (e.g., CCl<sub>4</sub>, CHCl<sub>3</sub>). The solvent spectrum should be recorded separately as a background.

#### Instrumentation and Data Acquisition:

- Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.
- Range: Typically 4000-400 cm<sup>-1</sup>.
- Procedure:
  - Obtain a background spectrum of the empty sample holder or the solvent.
  - Place the prepared sample in the spectrometer's sample compartment.
  - Acquire the sample spectrum. The instrument software will automatically subtract the background spectrum.

## **Mass Spectrometry**



#### Sample Preparation:

- Dissolve a small amount of Methyl homoveratrate in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[4]
- Further dilute the solution to a final concentration of 10-100 μg/mL.[4]

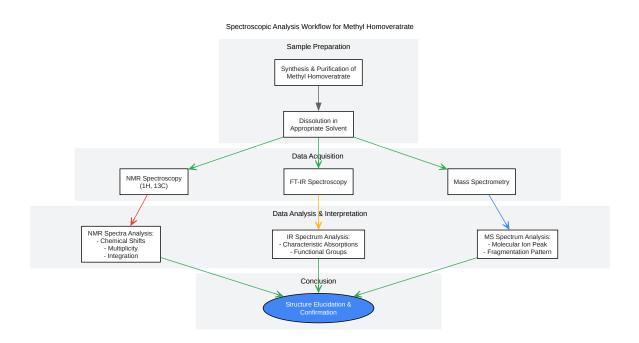
Instrumentation and Data Acquisition:

- Mass Spectrometer: A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
- Ionization Mode: El is commonly used for volatile, thermally stable compounds like Methyl homoveratrate.
- Analysis: The ionized sample is passed through a mass analyzer, which separates the ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion.

# **Workflow for Spectroscopic Analysis**

The following diagram illustrates the general workflow for obtaining and interpreting the spectroscopic data for a compound like **Methyl homoveratrate**.





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### References

• 1. Buy Methyl 2-(3,4-dimethoxyphenyl)acetate | 15964-79-1 [smolecule.com]



- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
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  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b094004#spectroscopic-data-of-methyl-homoveratrate-nmr-ir-ms]

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